molecular formula C19H17NO3 B14311033 6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one CAS No. 112807-70-2

6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one

Cat. No.: B14311033
CAS No.: 112807-70-2
M. Wt: 307.3 g/mol
InChI Key: ZTXCCUXGZQMUFW-UHFFFAOYSA-N
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Description

6-{[([1,1’-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one is an organic compound with a complex structure that includes a biphenyl group, a pyridinone ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[([1,1’-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one typically involves multiple steps, including the formation of the biphenyl group, the introduction of the pyridinone ring, and the addition of the hydroxyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-{[([1,1’-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the pyridinone ring.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the pyridinone ring may result in a fully saturated ring structure.

Scientific Research Applications

6-{[([1,1’-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor modulation.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 6-{[([1,1’-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[([1,1’-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one is unique due to its combination of a biphenyl group, a pyridinone ring, and a hydroxyl group. This unique structure may confer specific chemical properties and biological activities that are not present in similar compounds.

Properties

CAS No.

112807-70-2

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

1-hydroxy-4-methyl-6-[(4-phenylphenoxy)methyl]pyridin-2-one

InChI

InChI=1S/C19H17NO3/c1-14-11-17(20(22)19(21)12-14)13-23-18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-12,22H,13H2,1H3

InChI Key

ZTXCCUXGZQMUFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=C1)COC2=CC=C(C=C2)C3=CC=CC=C3)O

Origin of Product

United States

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